Product packaging for Almitrine(Cat. No.:CAS No. 27469-53-0)

Almitrine

カタログ番号: B1662879
CAS番号: 27469-53-0
分子量: 477.6 g/mol
InChIキー: OBDOVFRMEYHSQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Almitrine (C26H29F2N7) is a diphenylmethylpiperazine derivative classified as a respiratory stimulant . Its primary research value lies in its potent and long-lasting agonist action on the peripheral chemoreceptors located in the carotid bodies, making it a valuable tool for studying respiratory control and hypoxic response pathways . The mechanism of action is attributed to the drug's ability to inhibit calcium-dependent potassium channels in the chemoreceptor cells of the carotid body, which leads to enhanced afferent signaling to the brainstem and a consequent increase in alveolar ventilation . This action results in a significant increase in arterial oxygen tension (PaO2) and a decrease in arterial carbon dioxide tension (PaCO2), effects that have been demonstrated in clinical studies on hypoxemic patients with chronic obstructive pulmonary disease (COPD) . Beyond its respiratory effects, this compound, often in combination with raubasine, has been investigated in clinical research for potential benefits in age-related cerebral disorders and functional rehabilitation after stroke, with studies showing improvement in symptoms like memory loss and lack of concentration, particularly in patients with a vascular component . Its research applications also extend to exploring neurosensory vascular disorders, including chorioretinal dysfunctions and vestibular disorders such as vertigo . Furthermore, this compound is known to influence pulmonary gas exchange through mechanisms independent of ventilatory changes, including the enhancement of hypoxic pulmonary vasoconstriction, which improves ventilation-perfusion matching in the lungs . Researchers should note that while the compound has demonstrated these diverse effects, its long-term clinical use has been associated with significant adverse effects, including peripheral neuropathy and weight loss, underscoring its designation for research purposes only . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29F2N7 B1662879 Almitrine CAS No. 27469-53-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDOVFRMEYHSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29608-49-9 (dimesylate)
Record name Almitrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057899
Record name Almitrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almitrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.44e-02 g/L
Record name Almitrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27469-53-0
Record name Almitrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27469-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almitrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almitrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almitrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almitrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMITRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1222NBG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Almitrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Action of Almitrine

Peripheral Chemoreceptor Agonism

Almitrine functions as an agonist of peripheral chemoreceptors, which are specialized sensory structures vital for regulating respiratory drive in response to changes in blood gas levels. drugbank.comwikipedia.orgnih.govprobes-drugs.org

Carotid Body Chemoreceptor Stimulation and Sensitivity Enhancement

The carotid bodies, located at the bifurcation of the common carotid arteries, are critical peripheral chemoreceptors that monitor arterial blood oxygen levels. patsnap.compatsnap.comjaypeedigital.comfrontiersin.org this compound enhances the sensitivity of these carotid body chemoreceptors to hypoxia, thereby amplifying the body's natural response to low oxygen. patsnap.compatsnap.com This heightened sensitivity leads to an increased respiratory drive, resulting in deeper and more frequent breaths. patsnap.compatsnap.com

The cellular mechanism underlying this effect involves the inhibition of specific potassium channels within the glomus cells of the carotid body. Research indicates that this compound selectively inhibits high-conductance, calcium-dependent potassium channels (BKCa channels) by reducing their open probability. nih.govwhiterose.ac.uknih.gov This inhibition causes membrane depolarization and subsequent influx of voltage-gated calcium, culminating in the release of neurotransmitters that excite afferent nerves. frontiersin.orgnih.gov Some studies also suggest the involvement of TASK-like potassium channels (specifically TASK-1 and TASK-3) in carotid body oxygen sensing, whose inhibition can also lead to membrane depolarization. frontiersin.orgnih.govwhiterose.ac.ukcore.ac.uknih.gov

Detailed Research Findings: In anesthetized dogs, intravenous administration of this compound (0.5-3 mg/kg) induced a dose-dependent increase in respiratory rate and ventilation. This effect was abolished upon sectioning of both carotid sinus nerves and vagus nerves, highlighting the involvement of these chemoreceptors. nih.govcapes.gov.br Furthermore, direct perfusion of this compound into the carotid artery stimulated respiration. nih.govcapes.gov.br The inhibitory effect of this compound on Ca2+-dependent K+ channels in rat chemoreceptor cells was quantified with an IC50 value of 0.22 µM. nih.gov

Neurological Pathways of Chemoreceptor-Mediated Ventilatory Response

The stimulation of peripheral chemoreceptors by this compound initiates a cascade of neurological events that culminate in an augmented ventilatory response. Afferent nerve fibers from the carotid bodies (via the carotid sinus nerve, a branch of the glossopharyngeal nerve) and aortic bodies (via the vagus nerve) transmit signals to the respiratory centers located in the brainstem, primarily synapsing in the nucleus of the solitary tract (NTS). patsnap.compatsnap.comjaypeedigital.comnih.govcapes.gov.brersnet.orgnih.gov

Selective Pulmonary Vasoconstriction

In addition to its effects on peripheral chemoreceptors, this compound also induces selective vasoconstriction within the pulmonary vasculature. patsnap.comprobes-drugs.orgpatsnap.comscielo.brmdpi.comresearchgate.net

Mechanisms of Action on Pulmonary Vasculature

This compound causes a selective constriction of pulmonary arteries, particularly in lung regions that are poorly ventilated or non-ventilated. patsnap.compatsnap.comnih.govphysiology.orgnih.goversnet.orgatsjournals.orgjvsmedicscorner.com This action is crucial as it mimics and reinforces hypoxic pulmonary vasoconstriction (HPV), a natural physiological mechanism. HPV serves to divert blood flow away from areas of the lung with low oxygen levels to those that are better oxygenated, thereby optimizing gas exchange. physiology.orgnih.govatsjournals.orgjvsmedicscorner.comnih.gov The mechanism of this vasoconstrictive effect is mediated by calcium. nih.gov Notably, this compound's constricting effect is specific to pulmonary arteries, with no significant impact on pulmonary veins or systemic vessels. physiology.org In situations where natural HPV is diminished or absent, this compound has been shown to restore a level of pulmonary arterial constriction akin to that induced by hypoxia. physiology.org

Impact on Ventilation-Perfusion Matching (V/Q Ratio)

The selective pulmonary vasoconstriction induced by this compound plays a significant role in improving ventilation-perfusion (V/Q) matching within the lungs. By constricting blood vessels in poorly ventilated areas, this compound effectively redirects blood flow towards better-ventilated lung regions. patsnap.compatsnap.comersnet.orgatsjournals.orgjvsmedicscorner.comnih.gov This redistribution is particularly beneficial in conditions characterized by V/Q mismatch, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). patsnap.comnih.govpatsnap.comnih.govmdpi.comnih.govatsjournals.orgjvsmedicscorner.comnih.govnih.gov The optimization of blood flow to adequately ventilated areas enhances the efficiency of gas exchange, leading to improved oxygen uptake into the bloodstream and more effective carbon dioxide elimination, thereby alleviating hypoxemia. patsnap.comnih.govpatsnap.commdpi.comnih.gov

Detailed Research Findings: In a study involving six patients with advanced COPD, oral administration of 100 mg of this compound resulted in a significant improvement in V/Q matching. The drug caused a redistribution of approximately 15% of total blood flow from lung units with low V/Q ratios (between 0.08 and 0.4) to those with more normal V/Q ratios (between 0.5 and 1.8). This physiological adjustment led to an increase in arterial oxygen tension (PaO2) from 52 ± 4 to 59 ± 3 mm Hg (mean ± SEM, p < 0.01) and a decrease in arterial carbon dioxide tension (PaCO2) from 46 ± 3 to 43 ± 3 mm Hg (p < 0.05). nih.gov Furthermore, venous admixture decreased from 30 ± 6% to 19 ± 3% (p < 0.02). nih.gov

In patients with ARDS, this compound has been shown to reduce intrapulmonary shunt (Qs/Qt) and increase perfusion to lung zones with normal V/Q ratios, contributing to an increase in PaO2. mdpi.com

Table 1: Impact of this compound on Gas Exchange and V/Q Matching in COPD Patients

ParameterBaseline (Mean ± SEM)Post-Almitrine (Mean ± SEM)Significance (p-value)
Arterial PO2 (mm Hg)52 ± 459 ± 3< 0.01
Arterial PCO2 (mm Hg)46 ± 343 ± 3< 0.05
Venous Admixture (%)30 ± 619 ± 3< 0.02
Blood Flow RedistributionN/A15% from low V/Q to normal V/QN/A
Pulmonary Vascular Resistance364 ± 103 dyne·s·cm⁻⁵438 ± 99 dyne·s·cm⁻⁵< 0.05

Data derived from a study on six patients with advanced COPD. nih.gov

Reinforcement of Hypoxic Pulmonary Vasoconstriction (HPV)

This compound plays a significant role in reinforcing hypoxic pulmonary vasoconstriction (HPV), a crucial homeostatic mechanism in the lungs. HPV is an intrinsic property of pulmonary vascular smooth muscle cells, wherein small pulmonary arteries constrict in the presence of low alveolar oxygen tension. This physiological response diverts blood flow away from poorly ventilated or hypoxic regions of the lung towards better-ventilated areas, thereby optimizing the ventilation-perfusion (V/Q) ratio and improving arterial oxygenation. patsnap.comfrontiersin.orgersnet.orgisrctn.commedrxiv.orgcuni.czjvsmedicscorner.comisrctn.comnih.gov

This compound enhances this protective mechanism by causing selective vasoconstriction of pulmonary arteries in poorly ventilated lung regions. patsnap.comox.ac.uk This redistribution of blood flow is particularly beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS), where V/Q mismatch often occurs. patsnap.comfrontiersin.orgisrctn.commedrxiv.orgjvsmedicscorner.comisrctn.comox.ac.ukisrctn.com Studies have shown that low doses of this compound enhance HPV, while higher doses may attenuate it or lead to non-specific vasoconstriction in normoxic regions. cuni.czwordpress.comnih.gov The precise mechanism by which this compound enhances HPV is not fully elucidated, but it is believed to involve a direct effect on pulmonary vessels. ersnet.orgnih.govnih.gov In certain pathological states, such as COVID-19-induced ARDS, the HPV mechanism can be impaired, and this compound has been proposed and studied for its potential to restore this vital response, thereby improving oxygenation. frontiersin.orgisrctn.commedrxiv.orgjvsmedicscorner.comisrctn.comisrctn.com

Cellular and Subcellular Mechanisms

The actions of this compound extend to the cellular and subcellular levels, influencing mitochondrial function, ion channel activity, and antioxidant pathways.

Mitochondrial Function and Protection under Hypoxic Conditions

This compound contributes to the maintenance of mitochondrial function and offers protection under hypoxic conditions. Mitochondria are highly sensitive to oxygen levels, and their function can be compromised during hypoxia, potentially leading to cellular damage. patsnap.com this compound helps to mitigate these adverse effects of low oxygen, thereby preserving cellular integrity and function. patsnap.com Research indicates that this compound acts on the mitochondrial electron transport chain. nih.govkarger.com Furthermore, studies have demonstrated that this compound can prevent hypoxia-induced metabolic injury in rat astrocytes and may increase the synthesis of certain mitochondrial proteins, such as manganese superoxide (B77818) dismutase (Mn-SOD). nih.gov

Antioxidant Properties and Effects on Diaphragm Muscle Fatigue

This compound possesses antioxidant properties and has demonstrated beneficial effects on diaphragm muscle fatigue. Studies have shown that this compound enhances the recovery of rat diaphragm muscle from fatigue. nih.govkarger.comkarger.comscite.ai Although it exhibits antioxidant effects, its mode of action in this regard is not typical of conventional antioxidants. nih.govkarger.com For instance, this compound (at 6 µg/ml) was observed to completely reverse the reduction in baseline twitch tension induced by a free-radical-producing mixture of ferric chloride (FeCl3) and adenosine (B11128) diphosphate (B83284) (ADP). nih.govkarger.com This suggests a protective role against oxidative stress, which is known to contribute to diaphragm fatigue. karger.com Research indicates that this compound can increase force and endurance in young rat diaphragm muscle; however, these beneficial effects may not persist with aging. karger.comscite.ai

Table 1: Effects of this compound on Diaphragm Muscle Properties (in Young Rats)

ParameterEffect of this compoundReference
Twitch TensionIncreased karger.com
Half-Relaxation TimeReduced karger.com
EnduranceIncreased karger.com
Tetanic TensionNo effect karger.com
Contraction TimeNo effect karger.com
Tension-Frequency RelationshipNo effect karger.com

Interaction with Other Regulatory Systems

This compound's influence extends to other physiological regulatory systems, notably the dopaminergic system, which plays a role in ventilatory control.

Dopaminergic System Interactions in Ventilatory Control

This compound stimulates peripheral arterial chemoreceptors, particularly those located in the carotid bodies, leading to an increase in ventilation. scite.ainih.govprobes-drugs.org The ventilatory response to both hypoxia and this compound can be attenuated in chronically hypoxic rats. psu.eduphysiology.orgnih.gov The dopaminergic system is implicated in this control, as dopamine (B1211576) itself has been shown to depress ventilation during normoxia, hypoxia, and this compound stimulation. psu.eduphysiology.orgnih.gov This inhibitory effect of dopamine can be abolished by the administration of domperidone, a dopamine-2 (D2) receptor antagonist. psu.eduphysiology.orgnih.gov Interestingly, domperidone, which does not cross the blood-brain barrier, can enhance the ventilatory responses to hypoxia and this compound in chronically hypoxic rats to such an extent that the difference in responses between chronically hypoxic and control rats is eliminated. psu.edunih.gov This suggests that increased dopamine activity in the carotid bodies of chronically hypoxic rats may contribute to their blunted ventilatory response. psu.eduphysiology.org Further studies have indicated that this compound can modify dopamine dynamics in the rat carotid body, resulting in a decrease in both dopamine content and its utilization rate. scite.ainih.gov The presence of D2-receptors has been directly identified in the rat carotid body. psu.edu

Table 2: Impact of this compound on Dopamine Dynamics in Rat Carotid Body

ParameterAcute this compound (30 min, 5 mg/kg ip)Chronic this compound (15 days, 5 mg/kg ip)Reference
Dopamine (DA) Content34% reduction55% reduction (P < 0.01) scite.ainih.gov
DA Utilization RateNot specifiedStrongly reduced (-98%, P < 0.01) scite.ainih.gov

Carbon Dioxide Chemoreception and this compound Interaction

This compound, a known respiratory stimulant, primarily exerts its effects by enhancing the sensitivity of peripheral chemoreceptors, particularly those located in the carotid bodies. These structures are crucial for monitoring blood gas levels, including oxygen and carbon dioxide, and play a vital role in regulating the body's ventilatory response. While this compound is well-recognized for its potentiation of hypoxic drive, research also details its significant interactions with carbon dioxide (CO2) chemoreception. jmbhughes.co.ukpatsnap.comdrugbank.combmj.com

Detailed Research Findings:

Studies in animal models, specifically in cats, have provided substantial insight into this compound's influence on arterial chemoreceptor sensitivity to CO2. Intracarotid or intravenous infusions of this compound were found to increase the sensitivity of these chemoreceptors to CO2 under normoxic or moderately hypoxic conditions. jmbhughes.co.uknih.gov At lower infusion rates (e.g., 4-8 µg/kg per min intracarotid or 50 µg/kg per min intravenous), this compound increased the slope of the isoxic response to CO2, indicating an enhanced responsiveness to changes in CO2 levels. jmbhughes.co.uknih.gov Conversely, higher infusion rates (e.g., 16 µg/kg per min intracarotid) tended to displace the CO2 response curve upwards, suggesting a general increase in chemoreceptor discharge rather than a further increase in the slope of the CO2 response. jmbhughes.co.uknih.gov This augmentation of CO2 sensitivity by this compound could be reversed by inducing hyperoxia (raising partial pressure of oxygen, PO2, to high levels). jmbhughes.co.uknih.gov

Further investigations using single or few fiber preparations of carotid body chemosensory fibers in cats revealed that a saturation dose of this compound strikingly increased chemosensory responses to CO2, even in hyperoxic conditions. nih.govphysiology.org This enhancement manifested as an increased transient peak activity at the onset of hypercapnia, an augmented steady-state response to CO2 stimulation, and a decreased arterial PCO2 stimulus threshold. nih.govphysiology.org These findings suggest a multiplicative stimulus interaction between this compound and CO2, contributing, at least in part, to this compound's effect on the carotid chemoreceptor response to hypoxia. nih.govphysiology.org It has been proposed that the site of CO2 chemoreception within the carotid body resides downstream from the oxygen-sensing mechanism, implying distinct yet interacting pathways. nih.govphysiology.orgphysiology.org

In conscious, unrestrained, tracheostomized rats, this compound was observed to increase the ventilatory response to hypercapnia in animals with intact superior laryngeal nerves. portlandpress.com This indicates that part of this compound's ventilatory effects are mediated through these afferents. portlandpress.com

In human subjects, the effects of this compound on hypercapnic ventilatory drive have been examined. While a large and dose-dependent increase in hypoxic chemosensitivity was consistently observed, increases in sensitivity to hypercapnia were generally less pronounced and were detected only when plasma this compound concentrations exceeded 200 ng/ml. bmj.com A study in resting healthy men showed a significant, albeit small, increase in the CO2 response slope after this compound administration compared to placebo, with no significant change in the response intercept. nih.gov However, during light exercise, the individual results were highly variable, and no significant change in either the response slope or intercept was observed. nih.gov

This compound's ability to stimulate peripheral chemoreceptors non-hypoxically contributes to an increased ventilatory drive. This increased drive has been shown to widen the ΔPetCO2 (the reduction in end-tidal carbon dioxide pressure below spontaneous breathing required to produce apnea), thereby offering protection against apnea (B1277953) and hypopnea during sleep. atsjournals.org

Data Tables:

Table 1: Effect of Ventilatory Stimuli on Apneic Threshold (ΔPetCO2) in Sleeping Dogs atsjournals.org

Ventilatory StimulusMean ΔPetCO2 (mm Hg)
Control-5.0
Metabolic Acidosis-6.7
This compound (Non-hypoxic stimulation)-5.9
Metabolic Alkalosis-3.7
Hypoxia-4.1

Preclinical Research and Experimental Models

Animal Models for Investigating Almitrine's Effects

Animal models are indispensable for understanding this compound's systemic effects, particularly its influence on the complex interplay of respiratory and circulatory systems. These models allow for the investigation of this compound's impact on respiratory drive, gas exchange, and muscle performance under various physiological and pathophysiological conditions.

Rodent Models of Respiratory Depression and Hypoxia

Furthermore, preclinical studies in animal models have shown this compound's ability to counteract respiratory depression induced by various anesthetic agents and opioids. For instance, this compound has been observed to attenuate morphine-induced respiratory depression and reverse the respiratory depressive effects of isoflurane, propofol, and midazolam. citeab.com The carotid body appears to be a major site of action for this compound's breathing effects, as carotid body denervation in rats largely eliminates these responses. citeab.comfishersci.ca

Beyond its direct respiratory effects, this compound's influence on systemic physiological parameters has also been explored. In a study involving carotid body-denervated (CBD) and sham-operated (SO) spontaneously hypertensive rats (SHR), oral administration of this compound, similar to hypobaric hypoxia, suppressed voluntary salt intake in SO-SHR but not in CBD-SHR. This suggests a direct effect on salt appetite mediated through arterial chemoreceptors. wikidata.org Water intake, however, was not significantly affected in these models. wikidata.org

In an animal model of acute lung injury (ALI) in pigs, this compound demonstrated dose-dependent effects on pulmonary gas exchange and hemodynamics. Low doses of this compound (< 4.0 micrograms.kg-1.min-1) significantly improved arterial oxygen pressure (PaO2) and reduced intrapulmonary shunt (Qs/Qt). Conversely, higher doses (≥ 8.0 micrograms.kg-1.min-1) did not show improvement and could even worsen gas exchange parameters. jcdr.net

Table 1: Effects of this compound on Gas Exchange in a Porcine Acute Lung Injury Model jcdr.net

This compound Dose (µg·kg⁻¹·min⁻¹)PaO2 (mmHg) (Mean ± SEM)Qs/Qt (%) (Mean ± SEM)
Control59 ± 546 ± 4
1.0105 ± 932 ± 4
16.058 ± 1167 ± 10

Note: Data for 1.0 µg·kg⁻¹·min⁻¹ and 16.0 µg·kg⁻¹·min⁻¹ are compared to controls. P < 0.05 for significant differences.

Studies on Ventilation-Perfusion Ratio in Anesthetized Animals

Further investigations in anesthetized cats and dogs, where V/Q mismatching was simulated by reducing ventilation to a lung lobe, revealed complex effects of this compound. While this compound (0.5 mg/kg + 10 micrograms/kg per min, i.v.) consistently elevated pulmonary artery pressure (PPA), its impact on lobar blood flow and vascular resistance was variable. In some instances, this led to a decrease in the lobar V/Q ratio and a reduction in arterial and lobar venous oxygen tension (PO2). mims.com When ventilation was kept constant, this compound did not improve V/Q matching or gas exchange in the hypoventilated lobe. mims.com However, in dogs with a hypoventilated lobe perfused at constant flow, this compound initially induced vasoconstriction, followed by vasodilation in a subset of animals. mims.com

The dual action of this compound, encompassing both chemoreceptor stimulation and selective pulmonary vasoconstriction, has been observed across various species. nih.govmims.com This vasoconstrictive effect is particularly significant as this compound reinforces hypoxic pulmonary vasoconstriction (HPV), a physiological mechanism that diverts blood away from poorly ventilated lung regions to better-ventilated ones, thereby optimizing V/Q matching and improving oxygenation. mims.comfishersci.finih.gov This mechanism is considered beneficial in conditions such as acute respiratory distress syndrome (ARDS). mims.comfishersci.finih.gov

Diaphragm Muscle Fatigue Models

This compound bismesylate has been shown to enhance the recovery of diaphragm muscle from fatigue in animal models. In isolated rat diaphragm muscle, the application of this compound (6 µg/ml) before the induction of fatigue stimulation resulted in a more pronounced recovery of twitch tension compared to its application after fatigue onset. mims.com

Table 2: Effect of this compound on Recovery from Diaphragm Muscle Fatigue in Isolated Rat Diaphragm mims.com

Treatment Group (this compound 6 µg/ml)Twitch Tension Recovery at 60 min Post-Fatigue (Mean ± SEM)
Pre-fatigue application74.8 ± 3.8%
Post-fatigue application59.9 ± 2.9%

Note: P < 0.05 for significant difference between pre- and post-fatigue application.

Further evidence suggests that this compound may possess antioxidant properties, as it completely reversed the reduction in baseline twitch tension induced by a free-radical-producing mixture of ferric chloride (FeCl3) and adenosine (B11128) diphosphate (B83284) (ADP). mims.com While this indicates an antioxidant effect, the precise mechanism may differ from typical antioxidants. mims.com

Another study investigating this compound's impact on isolated rat diaphragm demonstrated that a concentration of 12 µg/ml led to a full recovery from fatigue in young animals (100% of control at 90 minutes) and a substantial recovery of 95.6 ± 2.1% in older animals at the same time point. mpg.de This highlights a significant improvement in both the speed and extent of recovery from fatigue. mpg.de However, it is important to note that the beneficial effects of this compound on diaphragm muscle force and endurance have been observed to be more prominent in young rats and may be negated in older animals. fishersci.ca

In Vitro and Ex Vivo Preparations

To delve deeper into the cellular and molecular mechanisms underlying this compound's effects, in vitro and ex vivo preparations offer controlled environments for detailed investigations.

Isolated Carotid Body Studies

The carotid bodies are critical peripheral chemoreceptors responsible for sensing changes in blood oxygen and carbon dioxide levels, and this compound is known to be a potent stimulant of these structures. researchgate.net Studies employing patch-clamp techniques on isolated chemoreceptor cells from rat and rabbit carotid bodies have provided insights into this compound's effects on ionic currents. At concentrations up to 10 µM, this compound did not significantly alter whole-cell voltage-dependent potassium (K+), calcium (Ca2+), or sodium (Na+) currents in these cells. researchgate.net

However, at 10 µM, this compound was found to significantly inhibit the Ca2+-dependent component of K+ currents in rat chemoreceptor cells. researchgate.net Further single-channel analysis in excised patches (inside-out configuration) revealed that this compound inhibited the activity of a high-conductance (152 ± 13 pS) Ca2+-dependent K+ channel by reducing its open probability. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 0.22 µM. researchgate.net This selective inhibition of Ca2+-dependent K+ channels in rat chemoreceptor cells is considered a crucial mechanism contributing to this compound's therapeutic actions. researchgate.net Related compounds, such as GAL-021 and GAL-160, have also been shown to inhibit BKCa channels in isolated rat carotid body glomus cells, sharing some mechanistic similarities with this compound. fishersci.ca

Cellular and Mitochondrial Investigations

This compound's interaction with cellular bioenergetics, particularly at the mitochondrial level, has been a focus of research. This compound is known to act on the mitochondrial electron transport chain, leading to an increase in oxidative phosphorylation. mims.com Given that the electron transport chain is a primary site for the production of intracellular free radicals, it has been hypothesized that this compound's ability to enhance recovery from diaphragm fatigue might be linked to an antioxidant property. mims.com This was supported by findings where this compound completely reversed the reduction in baseline twitch tension caused by a free-radical-generating mixture of ferric chloride and adenosine diphosphate, indicating an antioxidant effect, although its mechanism may not be typical of conventional antioxidants. mims.com

At a more fundamental level, this compound has been shown to increase the H+/ATP stoichiometry of the mitochondrial ATP synthase. This effect results in a decrease in both mitochondrial and cytosolic ATP/ADP ratios, notably without causing any changes in the protonmotive force, respiratory rate, or redox potential. ereztech.com This suggests a direct influence on the efficiency of ATP production. Furthermore, this compound bismesylate contributes to maintaining mitochondrial function under hypoxic conditions by mitigating the adverse effects of low oxygen, thereby preserving cellular integrity and function. fishersci.se Some studies also propose that this compound bismesylate may interact with various ion channels and transporters within the respiratory system, which could further contribute to its observed respiratory stimulant and protective effects. fishersci.se

Methodologies in Preclinical Studies

To comprehensively assess the respiratory effects of this compound in a controlled laboratory setting, several key methodologies are employed. These techniques allow researchers to measure ventilatory parameters, analyze blood gas compositions, and directly evaluate chemoreceptor activity.

Whole-body plethysmography (WBP) is a non-invasive technique widely used in preclinical research to assess respiratory function in conscious, unrestrained animals. emkatech.comdatasci.comfrontiersin.org This method involves placing the subject within a sealed chamber where changes in pressure and volume are continuously monitored during breathing. emkatech.comdatasci.com By applying Boyle's Law, the tiny air flow exchanged in and out of the chamber (known as "box flow") can be correlated to the animal's respiratory flow. datasci.com

Key ventilatory parameters derived from WBP include tidal volume, minute ventilation, respiratory frequency, and inspiratory/expiratory times. emkatech.comnih.gov Advanced analyses can also provide indicators of airway irritation, such as Time of Pause and Time of Break, and can be used to assess bronchoconstriction. datasci.com A significant advantage of WBP is its ability to collect high-resolution data over extended periods without the stress associated with restraint, surgery, or anesthesia, thus reflecting the natural behavior of the animals. emkatech.comdatasci.comfrontiersin.org This makes it particularly suitable for longitudinal studies and high-throughput screening in drug efficacy and safety evaluations. emkatech.comdatasci.com In the context of this compound, WBP has been utilized to measure minute volume and assess respiratory rate and depth, contributing to the understanding of its ventilatory effects. frontiersin.orgcore.ac.uk

Measurement of arterial blood gases (ABG) is a fundamental technique in preclinical studies to evaluate the efficiency of gas exchange and acid-base balance. This method involves obtaining a blood sample directly from an artery, which is then analyzed for several critical parameters. researchgate.neteajem.com

The primary parameters measured in ABG analysis include the partial pressure of oxygen in arterial blood (PaO2), the partial pressure of carbon dioxide in arterial blood (PaCO2), blood pH, and bicarbonate (HCO3) levels. eajem.comnih.govresearchgate.netnih.gov These measurements provide direct insights into the ventilatory status and oxygenation of the animal model. For this compound, which is known to stimulate peripheral chemoreceptors, ABG measurements are crucial for assessing its ability to increase arterial oxygen tension and decrease arterial carbon dioxide tension. wikipedia.orgprobes-drugs.orgpatsnap.com Preclinical studies have used ABG analysis to demonstrate these effects in various animal models, confirming this compound's role in improving gas exchange by enhancing respiratory drive. researchgate.netnih.gov

Electrophysiological techniques are essential for directly investigating the activity of peripheral chemoreceptors, particularly those in the carotid bodies, which are the primary site of action for this compound. These methods involve recording the electrical signals generated by chemoreceptor afferent nerves in response to various stimuli or pharmacological agents.

Clinical Research of Almitrine

Clinical Efficacy Studies in Respiratory Disorders

Impact on Arterial Oxygen and Carbon Dioxide Tension in Chronic Obstructive Pulmonary Disease (COPD)

Clinical studies have consistently demonstrated Almitrine's ability to improve arterial oxygen tension (PaO2) and, to a lesser extent, arterial carbon dioxide tension (PaCO2) in patients with chronic obstructive pulmonary disease (COPD). scielo.brru.nlresearchgate.netnih.govhas-sante.frersnet.orgnih.govnih.govnih.govqdcxjkg.comatsjournals.org

In a study involving 16 stable hypoxemic COPD patients, single oral administrations of this compound led to dose-related improvements in PaO2. Mean PaO2 increases were 7 mmHg, 11 mmHg, and 12 mmHg three hours after 50 mg, 100 mg, and 150 mg doses, respectively. A significant mean decrease of 7 mmHg in PaCO2 was observed after a 150 mg dose, accompanied by a 1 L/min increase in ventilation. ersnet.orgersnet.org

Long-term treatment with this compound has also shown sustained improvements. In a 6-month study of 14 patients with stable COPD and hypoxemia, acute administration of this compound increased PaO2 from 61 ± 7 mmHg to 74 ± 8 mmHg (p<0.001) and decreased PaCO2 from 41 ± 8 mmHg to 38 ± 7 mmHg (p<0.01). After long-term treatment, PaO2 persisted at 70 ± 10 mmHg (p<0.001) and PaCO2 at 39 ± 6 mmHg. researchgate.net

Another double-blind, placebo-controlled study over one year in COPD patients demonstrated that this compound significantly increased PaO2 by 8.1 ± 2.1 mmHg and decreased PaCO2 by 3.0 ± 0.7 mmHg during wakefulness. nih.gov A multicenter, randomized, double-blind, placebo-controlled study involving 115 COPD patients with moderate hypoxemia reported a PaO2 improvement of 3.2 ± 6.6 mmHg (p = 0.003) over 12 months with this compound treatment. nih.gov In a subgroup of responders (33% of treated patients), a clinically significant improvement in PaO2 of 10.2 ± 5.3 mmHg (p < 0.0001) and a reduction in PaCO2 were observed. nih.gov

The association of this compound with medroxyprogesterone (B1676146) acetate (B1210297) in short-term treatment was found to be more effective than either drug alone in improving arterial blood gases in COPD patients, with changes of 7.4 ± 1.9 mmHg for PaO2 and -5.1 ± 1.7 mmHg for PaCO2. nih.gov

The following table summarizes key findings on this compound's impact on arterial blood gases in COPD:

Study (Year)Patient GroupDurationPaO2 Change (mmHg)PaCO2 Change (mmHg)p-value (PaO2)Reference
Bury et al. (1989)16 hypoxemic COPD patientsAcute (3h post-dose)+7 (50mg), +11 (100mg), +12 (150mg)-7 (150mg)Significant (dose-related) ersnet.orgersnet.org
Kronenberger et al. (1994)14 stable hypoxemic COPD patientsAcute / 6 months+13 (acute), +9 (chronic)-3 (acute), -2 (chronic)<0.001 (acute), <0.001 (chronic) researchgate.net
McKeon et al. (1991)COPD patients1 year+8.1 ± 2.1-3.0 ± 0.7Significant nih.gov
Gorecka et al. (2003)115 COPD patients (moderate hypoxemia)12 months+3.2 ± 6.6Not specified0.003 nih.gov
Pinet et al. (2001)29 COPD patients (this compound + Medroxyprogesterone)14 days+7.4 ± 1.9-5.1 ± 1.7<0.05 nih.gov

Effects on Hypoxic Ventilatory Response in Chronic Hypoxemia

This compound, as a peripheral chemoreceptor agonist, has been shown to be a powerful stimulant of chemosensitivity and the hypoxic ventilatory response (HVR) in individuals with chronic hypoxemia. nih.gov In a randomized, double-blind, placebo-controlled study of 7 patients with severe hypoxic chronic air-flow obstruction, this compound significantly increased the isocapnic HVR (ΔVE/ΔSaO2) from -0.4 L/min/%SaO2 (control) to -1.5 L/min/%SaO2 (this compound), with a range of -0.5 to -3.1. nih.gov This indicates that this compound enhances the body's ventilatory response to low oxygen levels, which can be beneficial for patients exhibiting poor ventilatory responses to hypoxia. nih.gov Studies in chronically hypoxic rats also showed that this compound simulates the action of hypoxia on the carotid body, and that the ventilatory response to this compound was reduced in chronically hypoxic rats, similar to their response to hypoxia. physiology.orgpsu.edu

Evaluation in Acute Respiratory Distress Syndrome (ARDS) and COVID-19 Associated ARDS

This compound has been evaluated for its potential to improve oxygenation in patients with Acute Respiratory Distress Syndrome (ARDS), including those with COVID-19 associated ARDS, by enhancing hypoxic pulmonary vasoconstriction (HPV). unige.chnih.govnih.govunil.chnih.gov

In a prospective study involving 48 patients with early ARDS, this compound, administered intravenously, significantly increased PaO2. nih.govatsjournals.org The maximum increase in PaO2 was observed at lower this compound concentrations, although pulmonary artery pressure increased dose-dependently. nih.gov

In the context of COVID-19 associated ARDS, this compound has been explored, often in combination with inhaled nitric oxide (iNO). A study involving 12 mechanically ventilated COVID-19 ARDS patients found that combining iNO with this compound infusion significantly improved short-term oxygenation. The PaO2/FiO2 ratio increased from a baseline of 146 ± 48 mmHg to 255 ± 90 mmHg (+80 ± 49%, p = 0.005) when iNO was combined with this compound. This compound alone also improved the PaO2/FiO2 ratio to 238 ± 98 mmHg (+67 ± 75%, p = 0.02). nih.gov Another pilot study in severe COVID-19 ARDS patients reported that the combination of iNO and this compound resulted in a rapid and significant improvement in oxygenation, with the median PaO2/FiO2 ratio increasing from 102 mmHg at baseline to 180 mmHg after combination therapy (p < 0.01). srlf.org

A retrospective monocenter study on ARDS patients with refractory hypoxemia, including both COVID and non-COVID cases, reported a highly variable response to this compound infusion. The median PaO2/FiO2 increased by 38 mmHg (+61%) after this compound infusion. The increase in PaO2/FiO2 was more pronounced in non-COVID ARDS (+134 mmHg) compared to COVID-19 ARDS (+19 mmHg). nih.gov

This compound in Specific Clinical Syndromes

Central Hypoventilation Syndromes

Studies have investigated the ventilatory effects of this compound in patients with congenital central hypoventilation syndrome (CCHS), a rare genetic disorder characterized by impaired ventilatory control, particularly during sleep. nih.govresearchgate.netnih.gov Patients with CCHS typically lack normal hypercapnic and hypoxic stimulation of ventilation. nih.govresearchgate.net

A study involving 12 patients with CCHS investigated the effects of this compound bismesylate. Despite achieving appropriate peak serum concentrations of the drug, there was no significant improvement in ventilatory or gas exchange parameters at either dose of this compound (4.5 mg/kg and 6 mg/kg). nih.gov These findings suggest that this compound is not a useful ventilatory stimulant in children with CCHS. nih.gov

Sleep-Disordered Breathing and Nocturnal Oxygen Desaturation

Nocturnal oxygen desaturation is a common issue in patients with chronic obstructive pulmonary disease (COPD) and other respiratory conditions, often becoming more pronounced during sleep. scielo.bratsjournals.orgkarger.comersnet.org this compound has been studied for its effects on sleep-disordered breathing and nocturnal oxygen desaturation.

In patients with hypoxic chronic bronchitis and emphysema, a double-blind, placebo-controlled, crossover study showed that this compound improved nocturnal oxygenation. The mean arterial oxygen saturation (SaO2) during wakefulness rose from 83% to 89%, and the lowest SaO2 during sleep increased on average from 65% to 77%. atsjournals.org Additionally, the number of hypoxemic episodes (SaO2 falling by ≥10%) and the time when SaO2 was below 80% significantly improved (from 135 ± 53 minutes to 46 ± 35 minutes). atsjournals.org

Long-term studies have corroborated these findings. A one-year double-blind, parallel, placebo-controlled study in COPD patients demonstrated that this compound significantly increased oxygen saturation during sleep compared to placebo, without negatively impacting the quantity or quality of sleep. nih.gov

The following table summarizes key findings on this compound's impact on sleep-disordered breathing and nocturnal oxygen desaturation:

Study (Year)Patient GroupDurationKey FindingsReference
McNicholas et al. (1984)9 patients with hypoxic chronic bronchitis and emphysema14 daysImproved mean awake SaO2 (83% to 89%); increased lowest nocturnal SaO2 (65% to 77%); reduced hypoxemic episodes and time with SaO2 < 80% (135 min to 46 min). atsjournals.org
McKeon et al. (1991)COPD patients1 yearSignificantly increased oxygen saturation during sleep compared to placebo, without affecting sleep quantity or quality. nih.gov

Pulmonary Hypertension Secondary to Chronic Obstructive Pulmonary Disease

Clinical research has demonstrated this compound's capacity to enhance hypoxic pulmonary vasoconstriction (HPV) in patients suffering from chronic obstructive pulmonary disease (COPD). This enhancement leads to an increase in mean pulmonary artery pressure (MPAP) and pulmonary vascular resistance (PVR) during hypoxic conditions. fishersci.co.uk Studies have shown that this compound can significantly improve arterial oxygen tension (PaO2) in COPD patients. fishersci.co.ukfishersci.fifishersci.cafishersci.fiwikidata.orgmims.commims.comtradeindia.com For instance, acute administration of this compound in COPD patients resulted in a significant increase in PaO2, mean pulmonary artery pressure, and pulmonary vascular resistance at various inspiratory fractional concentrations of oxygen (FiO2). fishersci.co.uk Long-term treatment with this compound has been observed to improve hypoxemia without a sustained increase in pulmonary artery pressure. fishersci.co.ukwikidata.org

This compound's beneficial effects on gas exchange in COPD patients are attributed to its ability to improve ventilation-perfusion (V/Q) matching. It achieves this by redirecting blood flow within the lungs, specifically diverting it from poorly ventilated areas to better-ventilated regions. mims.compharmakb.commims.comnih.gov This redistribution of pulmonary blood flow enhances the efficiency of gas exchange. mims.com

However, the effects of this compound on pulmonary vasoconstriction can be influenced by other pharmacological agents. For example, nifedipine, a pulmonary vasodilator, has been shown to inhibit this compound-induced pulmonary vasoconstriction in COPD patients, leading to a decrease in pulmonary vascular resistance and a drop in PaO2 back towards baseline. wikipedia.org

Table 1: Effects of this compound on Pulmonary Hemodynamics and Gas Exchange in COPD

ParameterBaseline (mean ± SEM)This compound (mean ± SEM)Significance (p-value)Source
Arterial Oxygen Tension (PaO2)52 ± 4 mm Hg59 ± 3 mm Hg< 0.01 mims.com
Arterial Carbon Dioxide Tension (PaCO2)46 ± 3 mm Hg43 ± 3 mm Hg< 0.05 mims.com
Venous Admixture (Qs/Qt)30 ± 6 %19 ± 3 %< 0.02 mims.com
Pulmonary Vascular Resistance (PVR)364 ± 103 dyne·s·cm⁻⁵438 ± 99 dyne·s·cm⁻⁵< 0.05 mims.com

Note: Data from a study of 6 patients with advanced COPD after oral administration of 100 mg this compound. mims.com

Table 2: Long-Term Arterial Blood Gas Changes with this compound in COPD

Note: Data from a 1-year double-blind, parallel, placebo-controlled study in COPD patients (n=9 this compound group). tradeindia.com

Combination Therapies and Pharmacodynamic Interactions

This compound has been investigated in combination with other therapeutic agents to optimize its effects on respiratory function and gas exchange.

This compound and Inhaled Nitric Oxide

The combined administration of this compound and inhaled nitric oxide (iNO) has shown synergistic effects on ventilation-perfusion (V/Q) matching, leading to enhanced systemic oxygenation. pharmakb.comwikipedia.orgnih.gov This combination can significantly increase the arterial oxygen partial pressure to inspired oxygen fraction ratio (PaO2/FiO2) and reduce intrapulmonary shunt. fishersci.cafishersci.caresearchgate.netnih.gov For instance, in patients with severe acute respiratory distress syndrome (ARDS) due to COVID-19, the combination of iNO and this compound significantly increased PaO2/FiO2 from baseline. researchgate.net This additive effect is thought to result from this compound's selective pulmonary vasoconstriction in poorly ventilated areas and iNO's selective vasodilation in well-ventilated lung units, thereby diverting blood flow from non-ventilated regions to those with normal V/Q relationships. wikipedia.orgresearchgate.netnih.gov Furthermore, the combined use may help limit potential adverse effects on right ventricular function that might be induced by this compound alone. wikipedia.orgfishersci.ca

Table 3: Combined Effects of this compound and Inhaled Nitric Oxide on Oxygenation

InterventionPaO2/FiO2 Ratio (mean ± SD)Change from BaselineSignificance (p-value)Source
Baseline146 ± 48 mmHg-- researchgate.net
Inhaled Nitric Oxide (iNO)185 ± 73 mmHg+30 ± 35%0.49 researchgate.net
This compound Alone238 ± 98 mmHg+67 ± 75%0.02 researchgate.net
iNO + this compound255 ± 90 mmHg+80 ± 49%0.005 researchgate.net

Note: Data from a study in patients with severe COVID-19 ARDS. researchgate.net

This compound with other Respiratory Stimulants

The concurrent administration of this compound with other respiratory stimulants or medications that influence respiratory function warrants careful consideration. Combining such drugs may result in an excessive respiratory response, potentially leading to hyperventilation. Therefore, close monitoring and appropriate adjustments are necessary when these medications are co-administered. wikipedia.org

Drug-Drug Interactions Affecting this compound's Pharmacodynamics

The pharmacokinetics and pharmacodynamics of this compound can be influenced by various medications, which may consequently alter its efficacy. wikipedia.org Certain antibiotics, particularly those that inhibit hepatic enzymes responsible for drug metabolism, can impact this compound's pharmacokinetics, potentially leading to altered drug levels in the bloodstream. wikipedia.org Additionally, medications that impair liver function may exacerbate certain risks associated with this compound. wikipedia.org

Conversely, studies have indicated that repeated administration of this compound does not significantly alter the kinetic parameters of certain test compounds, such as antipyrine (B355649) (a measure of hepatic drug metabolizing enzyme activity), or the absorption, distribution, or elimination of drugs like erythromycin (B1671065) or digoxin. This suggests that kinetic interactions with these specific drugs are unlikely to be clinically significant. probes-drugs.orguni.lu The hypoxic state of an individual may also modulate this compound's activity and influence its drug levels. probes-drugs.org

Clinical Methodologies and Study Designs

Clinical research involving this compound has predominantly utilized rigorous study designs to ensure the reliability and validity of findings.

Randomized, Double-Blind, Placebo-Controlled Trials

A significant portion of clinical research on this compound has been conducted using randomized, double-blind, placebo-controlled (RDBPC) trial designs. fishersci.fimims.comtradeindia.comwikipedia.orgfishersci.sewikidata.orgwikipedia.orgnih.gov These designs are considered the gold standard for evaluating drug efficacy due to their ability to minimize bias.

Numerous RDBPC trials have investigated this compound in patients with chronic respiratory insufficiency, particularly those with COPD and hypoxemia. fishersci.fimims.comtradeindia.comwikipedia.orgwikidata.orgwikipedia.org These studies have assessed various efficacy endpoints, including arterial blood gas parameters (PaO2, PaCO2), dyspnea, and performance in exercise tests. fishersci.fimims.comtradeindia.comwikidata.orgwikipedia.org Some trials have extended over long durations, up to two years, to evaluate long-term effects. mims.comtradeindia.comwikipedia.orgwikidata.org Collectively, a review of 11 published clinical studies in COPD patients, including those with RDBPC designs, enrolled over 2000 patients, with a substantial number receiving this compound and placebo. wikipedia.org

More recently, RDBPC trials have also been initiated to explore the potential role of intravenous this compound in patients with acute hypoxemic respiratory failure due to conditions such as COVID-19 pneumonia. fishersci.senih.govwikipedia.org These trials typically involve random allocation of participants to receive either the study drug or a placebo, with both patients and treating physicians blinded to the assignment. fishersci.senih.gov

Table 4: Overview of Randomized, Double-Blind, Placebo-Controlled this compound Trials

Study TypePatient PopulationKey Efficacy EndpointsDurationNumber of Patients (this compound/Placebo)Source
Multicenter, RDBPCChronic respiratory insufficiency (chronic bronchitis, emphysema)PaO2, PaCO2, dyspnea, 6-min walk test12 weeks23/17 wikipedia.org
Double-blind, parallel, placebo-controlledCOPD with hypoxemiaPaO2, PaCO2, minute ventilation, oxygen saturation during sleep1 year9/11 tradeindia.com
Multicenter, RDBPCStable COPD with moderate hypoxemiaPaO2, PaCO2, dyspnoea, 6-min walk test12 months57/58 mims.comwikidata.orguni.lu
Multicenter, RDBPCCOVID-19 acute hypoxemic respiratory failureEndotracheal intubation for mechanical ventilation or death within 7 days5 days89/92 nih.gov

Monitoring of Ventilatory Parameters and Gas Exchange

This compound functions as a respiratory stimulant by acting as an agonist on peripheral chemoreceptors, primarily located within the carotid bodies, thereby enhancing the respiratory drive. wikipedia.orgprobes-drugs.orgdrugbank.com Clinical investigations have consistently demonstrated that this compound administration in patients with chronic obstructive pulmonary disease (COPD) leads to an increase in arterial oxygen partial pressure (PaO2) and a reduction in arterial carbon dioxide partial pressure (PaCO2). wikipedia.orgdrugbank.comnih.govnih.govnih.govportlandpress.comersnet.org A notable observation in many COPD studies was that the elevation in PaO2 often exceeded the modest decrease in PaCO2, leading researchers to infer that the improvement in gas exchange was substantially attributable to enhanced hypoxic pulmonary vasoconstriction (HPV) rather than solely a direct stimulation of breathing. isrctn.com

Detailed research findings illustrate these effects:

In a study involving ten patients with COPD, oral administration of 150 mg of this compound bismesylate resulted in a significant increase in PaO2 from 88.70 ± 16.19 mmHg to 109.10 ± 25.57 mmHg (P < 0.05) and a decrease in PaCO2 from 61.73 ± 12.15 mmHg to 54.01 ± 10.37 mmHg (P < 0.05) within two hours. Concurrently, increases in tidal volume (VT) from 0.37 ± 0.10 L to 0.42 ± 0.16 L (P < 0.05) and minute ventilation (VE) from 7.70 ± 1.72 L to 8.85 ± 2.28 L (P < 0.05) were observed. nih.gov

A double-blind crossover study involving seven patients with chronic airflow limitation demonstrated that a single oral dose of 100 mg this compound bismethylate increased ventilation and decreased PaCO2. A statistically significant increase in mean PaO2 was noted, with the improvement being more pronounced when tidal volume increased, suggesting a contribution of ventilatory effects to improved ventilation-perfusion (V/Q) matching. nih.gov

In a dose-response study involving sixteen stable hypoxemic COPD patients, single oral administrations of this compound bismesylate (50, 100, and 150 mg) led to significant, dose-related improvements in PaO2. Mean PaO2 increases of 0.9 kPa (7 mmHg), 1.5 kPa (11 mmHg), and 1.6 kPa (12 mmHg) were recorded three hours post-administration for the 50 mg, 100 mg, and 150 mg doses, respectively. A significant mean decrease of 0.9 kPa (7 mmHg) in PaCO2 and a 1 L·min⁻¹ increase in ventilation were observed after the 150 mg dose. ersnet.orgnih.gov

Table 1: Changes in Ventilatory Parameters and Gas Exchange in COPD Patients Following this compound Administration

Parameter (Unit)Baseline (Mean ± SD) nih.govPost-Almitrine (Mean ± SD) nih.govP-value nih.govMean PaO2 Increase (mmHg) at 3h ersnet.orgnih.govMean PaCO2 Decrease (mmHg) at 3h ersnet.orgnih.gov
PaO2 (mmHg)88.70 ± 16.19109.10 ± 25.57< 0.057 (50mg), 11 (100mg), 12 (150mg)7 (150mg)
PaCO2 (mmHg)61.73 ± 12.1554.01 ± 10.37< 0.05N/AN/A
VT (L)0.37 ± 0.100.42 ± 0.16< 0.05N/AN/A
VE (L)7.70 ± 1.728.85 ± 2.28< 0.05N/AN/A

In patients with Acute Respiratory Distress Syndrome (ARDS), intravenous this compound has been shown to improve V/Q matching and oxygenation. A study in nine ARDS patients utilizing the multiple inert gas elimination technique (MIGET) demonstrated a reduction in pulmonary shunt from approximately 30% to 17% during a 30-minute this compound infusion, with values returning to high levels 60 minutes after discontinuation. isrctn.com More recently, in the context of COVID-19-related ARDS, intravenous this compound infusion was associated with a rapid and significant improvement in PaO2 in mechanically ventilated patients, irrespective of prone or supine positioning. medrxiv.org A positive response, defined as an increase in the PaO2/FiO2 ratio of 20% or greater, was observed in 66% of patients with SARS-CoV-2 induced ARDS. jvsmedicscorner.com

Haemodynamic Monitoring in Pulmonary Vasculature Studies

This compound's efficacy in improving gas exchange is largely attributed to its ability to enhance hypoxic pulmonary vasoconstriction (HPV), thereby redirecting blood flow from poorly ventilated lung regions to areas with better ventilation. isrctn.comjvsmedicscorner.comnih.govjacc.orgnih.gov

Acute haemodynamic effects have been observed in some studies. For instance, an increase in pulmonary artery pressure (PAP) was noted after single doses of this compound bismesylate. ersnet.org In a study of seven men with chronic airflow obstruction and chronic hypercapnia, intravenous this compound (1 mg/kg) led to significant increases in mean PAP and right ventricular stroke work at 30 minutes, with the maximum increase in pulmonary vascular resistance (PVR) occurring at 45 minutes. nih.gov

However, long-term studies present a different picture. A one-year double-blind, placebo-controlled study involving 20 patients with chronic obstructive lung disease (COLD) found no significant changes in mean pulmonary artery pressure (Ppa) or cardiac output (Qc) in either the this compound or placebo groups over the study duration. This was despite a significant improvement in PaO2 in the this compound group, suggesting that the sustained improvement in gas exchange might counteract or balance any initial vasoconstrictor effect. ersnet.org Similarly, a four-month double-blind study in six patients with chronic airflow obstruction and respiratory failure, treated with oral this compound bismesylate (3 mg/kg/day), showed significant improvements in blood gases without corresponding changes in haemodynamic or ventilatory variables when compared to a placebo group. nih.gov In patients with COVID-19-related ARDS, this compound infusion has been associated with improved right ventricular (RV) function and a reduction in pulmonary vascular resistance, indicating a more favorable distribution of pulmonary blood flow to aerated lung areas. jacc.org

Pharmacokinetic-Pharmacodynamic Correlations in Clinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound have been conducted to elucidate the relationship between its systemic exposure and its physiological effects. In a study involving sixteen stable hypoxemic COPD patients who received single oral administrations of this compound bismesylate (50, 100, and 150 mg), a linear correlation was observed between the mean maximum this compound plasma concentration (Cmax) and the area under the curve (AUC) with the administered dose. ersnet.orgnih.goversnet.org

The relationship between the mean improvement in PaO2 and the mean this compound plasma level was found to be curvilinear. A flattening of the curve was observed at plasma levels exceeding 150 ng/mL, suggesting that beyond this concentration, further increases in plasma levels yield diminishing additional improvements in PaO2. nih.gov The plasma half-life of this compound was determined to be in the range of 116 to 140 hours. ersnet.orgnih.gov

Table 2: Pharmacokinetic Parameters and PaO2 Improvement in COPD Patients Following Single Oral this compound Doses

Dose (mg)Cmax (ng/mL) (Mean ± SD) ersnet.orgTmax (h) (Mean ± SD) ersnet.orgAUC (ng·mL⁻¹·h) (Mean ± SD) ersnet.orgPlasma Half-Life (h) ersnet.orgnih.govMean PaO2 Increase at 3h (mmHg) ersnet.orgnih.gov
50110.3 ± 47.33.06 ± 1.083617.9 ± 2453.3116-1407
100194.5 ± 139.02.91 ± 0.954308.5 ± 3047.6116-14011
150378.9 ± 118.43.03 ± 1.127775.8 ± 3824.9116-14012

In a study involving 34 chronic bronchitic patients treated with this compound bismesylate (50 mg twice daily for three months), the observed 9% improvement in hypoxia (increase in PaO2) was inversely correlated with the patient's initial PaO2 levels and positively correlated with this compound plasma concentrations. Specifically, an approximate 2 mmHg increase in PaO2 was noted for every 100 ng/mL increase in drug levels, although there was a suggestion that plasma levels exceeding 800 ng/mL might lead to a reduction or inhibition of activity. nih.gov Furthermore, this compound did not significantly alter the kinetic parameters of antipyrine, erythromycin, or digoxin, indicating that clinically relevant drug-kinetic interactions are unlikely. nih.gov

Pharmacovigilance and Safety Profile Analysis

Observed Adverse Events and Their Clinical Manifestations

Almitrine's safety profile is characterized by several adverse events, with peripheral neuropathies and weight loss being the most prominent.

Peripheral Neuropathies: Characteristics and Incidence

Data from a 30-year cumulative post-marketing period (December 10, 1982 – December 31, 2012) identified a total of 2,304 cases of peripheral neuropathies, accounting for 3,535 events, reported in the Marketing Authorisation Holder's (MAH) pharmacovigilance database europa.eu. The majority of these cases (93.7%) were reported as non-serious, while 3.6% (144 cases) were serious europa.eu. The onset of this adverse reaction typically ranges from 10 days to 3.5 years after treatment initiation, with a mean onset time of 11 months europa.eu. The risk of developing peripheral neuropathy tends to increase with prolonged use of the drug patsnap.com. Cases with positive rechallenge strongly support a causal relationship between this compound and peripheral neuropathies europa.eu.

Adverse EventNumber of Cases Reported (1982-2012)% Non-Serious CasesMean Time to OnsetOnset Range
Peripheral Neuropathy2,304 europa.eu93.7% europa.eu11 months europa.eu10 days to 3.5 years europa.eu

Weight Loss: Incidence and Associated Factors

Weight loss is another notable adverse event linked to this compound use. A total of 795 cases of weight loss were spontaneously reported in patients exposed to this compound since the product's launch europa.eu. The majority of these cases (90.8%) were reported as non-serious europa.eu. The mean time to onset for reported weight loss cases was 5 months, with times to onset ranging from 15 days to 2.5 years europa.eu.

Weight loss associated with this compound can occur faster and be more severe than what is typically observed in chronic respiratory insufficiency, and hypoxemia alone is insufficient to explain the severe weight loss reported europa.eu. This adverse effect was clearly recognized in clinical trials comparing this compound at high doses to placebo europa.eu. Significant weight loss often led to treatment discontinuation, with 90.9% of reported weight loss cases resulting in this compound withdrawal europa.eu. In some instances, important weight loss occurred rapidly after this compound initiation europa.eu.

Adverse EventNumber of Cases Reported (1982-2012)% Non-Serious CasesMean Time to OnsetOnset Range
Weight Loss795 europa.eu90.8% europa.eu5 months europa.eu15 days to 2.5 years europa.eu

Gastrointestinal Disturbances and Central Nervous System Effects

Gastrointestinal disturbances are among the frequently observed side effects of this compound nih.govnih.gov. Patients may experience nausea, vomiting, and abdominal pain patsnap.compatsnap.com. Other reported gastrointestinal issues include epigastric burning, heaviness, dyspepsia, and transit disorders has-sante.fr. These symptoms are generally mild to moderate in severity and often transient patsnap.compatsnap.com.

Central nervous system (CNS) effects have also been reported, though some sources suggest this compound has no central adverse effects, unlike other analeptics rjptonline.org. However, other clinical observations have noted CNS disturbances such as headache, insomnia, drowsiness, agitation, anxiety, and dizziness has-sante.frmims.comnih.govnih.gov. Palpitations and an awareness of respiratory movements have also been reported has-sante.frmims.com.

Proposed Mechanisms for Adverse Effects

Despite the clear association of this compound with peripheral neuropathy and weight loss, the exact mechanisms responsible for these adverse reactions remain largely unknown europa.eu. The Marketing Authorisation Holder has not performed trials or investigations to document or establish the mechanism of action of these identified adverse effects, and no published data focusing on the proper mechanism of this compound in the occurrence of these adverse events has been provided europa.eu.

While high plasma concentrations of this compound have been reported in patients with neuropathy, studies have indicated that this compound neuropathy is not related to slow oxidation of the compound concerning the particular P-450 iso-enzyme involved in dextromethorphan (B48470) and debrisoquine (B72478) metabolism nih.gov.

Risk Minimization Strategies and Regulatory Actions

To address the safety concerns, particularly peripheral neuropathy and weight loss, various risk minimization measures were implemented throughout the lifecycle of oral this compound europa.eu. Initially, these included dose reduction and the implementation of a sequential treatment scheme europa.eu. For long-term use, a sequential maintenance therapy was recommended, involving a 1-month treatment interval for every 2 months of treatment after an initial 3-month treatment period europa.euhpra.ie.

Furthermore, specific recommendations were put in place to manage observed adverse events. For instance, in the event of persistent paraesthesiae (e.g., prickling, formication, numbness), discontinuation of treatment was advised hpra.iehas-sante.fr. Similarly, if weight loss equal to or greater than 5% occurred, treatment interruption was recommended hpra.ie.

Despite these measures, the French National Competent Authority concluded in November 2012 that the major safety concerns were not fully controlled in clinical practice europa.eu. This led France to inform the European Medicines Agency (EMA) of their consideration that the risk-benefit balance of oral this compound had become unfavorable europa.eu. Consequently, in 2013, the oral formulation of this compound was withdrawn from the EU market following a report by the EMA's Pharmacovigilance Risk Assessment Committee (PRAC) isrctn.com. The PRAC concluded that the modest clinical efficacy of this compound in the modern era of COPD management did not outweigh the potential for serious adverse effects isrctn.com. Ongoing pharmacovigilance activities continue to monitor drug safety profiles, with new legislation aimed at improving patient safety through better monitoring afmps.beeuropa.eu.

Metabolic and Genetic Considerations

Almitrine Metabolism Pathways

This compound is extensively metabolized in vivo, leading to the formation of several derivatives, most of which are pharmacologically inactive.

Predicted Metabolic Pathways

In all animal species studied, this compound is predominantly metabolized in the liver. The primary metabolites identified include tetrahydroxyl, mono-deallyl, di-deallyl, and detriazinyl derivatives nih.gov. These metabolites are reported to be devoid of pharmacological activity and are primarily excreted via the bile nih.gov. Computational predictions, such as those available in the SMPDB (PathWhiz) "this compound Predicted Metabolism Pathway," suggest the formation of specific predicted metabolites denoted as this compound PIS1M1, this compound PIS1M2, this compound PIS2M1, and this compound PIS2M2 smpdb.casmpdb.ca.

Hepatic Enzyme Involvement in Drug Metabolism

The liver plays a central role in the metabolism of this compound nih.gov. In silico studies have predicted that this compound can inhibit several key human cytochrome P450 (CYP) isoforms, which are crucial enzymes in drug metabolism. Specifically, this compound is predicted to inhibit CYP1A2, CYP2C19, and CYP2D6, and shows a high degree of CYP inhibitory promiscuity nih.govdrugbank.commdpi.comresearchgate.net. The five major human CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) are collectively responsible for approximately 95% of CYP-mediated drug metabolism nih.gov.

However, a study involving repeated administration of this compound bismesylate to healthy volunteers for 14 days indicated no alteration in the kinetic parameters of antipyrine (B355649), a probe compound used to assess the hydroxylating capacity of hepatic drug-metabolizing enzymes nih.gov. This finding suggests that significant drug-kinetic interactions due to hepatic enzyme inhibition by this compound may be unlikely in clinical practice nih.gov. Nevertheless, it has been noted that certain antibiotics that inhibit hepatic enzymes can influence the pharmacokinetics of this compound patsnap.com.

The predicted inhibitory effects on major CYP enzymes are summarized in the table below:

CYP IsoformPredicted Inhibition by this compound
CYP1A2Inhibitor nih.govdrugbank.commdpi.comresearchgate.net
CYP2C9Non-inhibitor drugbank.com
CYP2C19Inhibitor nih.govdrugbank.commdpi.comresearchgate.net
CYP2D6Inhibitor nih.govdrugbank.commdpi.comresearchgate.net
CYP3A4Non-inhibitor drugbank.com

Genetic Polymorphisms and this compound Metabolism

While this compound's metabolism involves hepatic enzymes, direct research explicitly detailing the influence of human genetic polymorphisms on this compound metabolism is limited in the available literature. Genetic variations in cytochrome P450 enzymes are known to affect drug metabolism, but specific studies linking these polymorphisms directly to altered this compound pharmacokinetics or pharmacodynamics were not prominently found in the provided search results.

Influence of Hypoxic State on this compound Metabolism and Activity

The hypoxic state of an individual can significantly modulate both the activity and plasma levels of this compound nih.gov. This compound primarily functions as a respiratory stimulant by enhancing the sensitivity of peripheral chemoreceptors, particularly those located in the carotid bodies, to changes in blood oxygen levels patsnap.compatsnap.comjmbhughes.co.ukbmj.com. This heightened sensitivity leads to an augmented respiratory response, improving oxygen uptake patsnap.compatsnap.com.

Research indicates that this compound's stimulatory effect on peripheral chemoreceptors becomes evident even when central inhibitory processes are unmasked, such as after lesions in the lateral pons taylorandfrancis.com. Furthermore, this compound has been observed to mimic the effects of hypoxia in certain physiological responses, such as inhibiting fetal breathing movements, irrespective of the integrity of peripheral chemoreceptors taylorandfrancis.com.

In patients with chronic bronchitis, a positive correlation has been observed between increased arterial oxygen tension (PaO2) and this compound plasma concentrations nih.gov. However, there is a suggestion that very high plasma concentrations (exceeding 800 ng/ml) might potentially reduce or inhibit its activity nih.gov.

Beyond its direct effect on chemoreceptors, this compound has demonstrated protective effects at the cellular level under hypoxic conditions. It can prevent some hypoxia-induced metabolic injury in rat astrocytes by antagonizing the decrease of mitochondrial Mn superoxide (B77818) dismutase (Mn-SOD) activity, suggesting a role in preserving mitochondrial function and cellular integrity in low oxygen environments patsnap.comnih.gov. Additionally, this compound enhances hypoxic pulmonary vasoconstriction (HPV) in non-ventilated lung units, contributing to improved ventilation-perfusion matching in the lungs oup.com. Studies on isolated mitochondria also indicate that this compound can inhibit yeast cell multiplication by affecting oxidative metabolism and directly inhibiting the ATPase-ATP synthase complex nih.gov.

In chronically hypoxic rats, the ventilatory response to this compound can be depressed. However, the administration of a dopamine (B1211576) D2-antagonist, domperidone, has been shown to increase these responses in chronically hypoxic rats, suggesting a potential interplay between this compound's effects and dopaminergic systems in altered oxygen states psu.edu.

Future Directions in Almitrine Research

Elucidation of Unresolved Cellular and Molecular Mechanisms

Despite existing knowledge of Almitrine's action as an agonist of peripheral chemoreceptors located on the carotid bodies, which enhances respiration, the complete cellular and molecular mechanisms underlying its effects are not yet fully elucidated. drugbank.comwikipedia.orgpatsnap.com Research indicates that this compound also causes selective vasoconstriction of pulmonary arteries in poorly ventilated lung areas, thereby redistributing blood flow to better-ventilated regions and improving gas exchange efficiency. patsnap.com However, the precise signaling pathways and specific molecular targets involved in this selective pulmonary vasoconstriction, beyond a calcium-mediated effect, require further investigation. patsnap.comjpionline.org Additionally, this compound has been observed to protect mitochondrial function under hypoxic conditions, but the detailed mechanisms of this protective effect remain to be fully understood. patsnap.comkarger.com Studies also suggest that this compound may inhibit the Ca²⁺-dependent K⁺ channel, indicating potential interactions with ion channels and transporters that warrant further exploration to fully characterize its multi-faceted actions. patsnap.commedchemexpress.com

Investigation of New Therapeutic Applications

The exploration of new therapeutic applications for this compound extends beyond its traditional uses. Recent research has investigated its potential in conditions such as Acute Respiratory Distress Syndrome (ARDS), including that associated with COVID-19, where it has shown promise in improving oxygenation by enhancing hypoxic pulmonary vasoconstriction. jpionline.orgox.ac.uknih.govhra.nhs.ukisrctn.comox.ac.uknih.gov Clinical trials have been initiated to assess this compound's effectiveness in ameliorating hypoxemia in COVID-19 patients and reducing the need for ventilatory support. ox.ac.ukhra.nhs.ukisrctn.com

Beyond respiratory conditions, this compound is also being investigated for its potential in neglected tropical diseases. For instance, studies have identified this compound as a promising candidate for treating Chagas disease, caused by Trypanosoma cruzi, demonstrating significant activity against both epimastigote and amastigote stages of the parasite. mdpi.com It has also shown anti-Toxoplasma gondii activity at nanomolar concentrations and low cytotoxicity, suggesting its potential as a drug candidate for toxoplasmosis. mdpi.comresearchgate.netplos.org

The following table summarizes some emerging therapeutic applications for this compound:

Therapeutic AreaPotential ApplicationKey Findings / Rationale
Respiratory ConditionsCOVID-19 related ARDSEnhances hypoxic pulmonary vasoconstriction, improves oxygenation, potentially reduces need for ventilatory support. ox.ac.uknih.govhra.nhs.ukisrctn.com
Parasitic DiseasesChagas DiseaseSignificant activity against Trypanosoma cruzi epimastigote and amastigote stages, induces programmed cell death. mdpi.com
Parasitic DiseasesToxoplasmosisAnti-Toxoplasma gondii activity at nanomolar range, high selectivity index. mdpi.complos.org

Development of Modified Compounds with Improved Safety Profiles

Future research is directed towards the development of modified this compound compounds or analogs with improved safety profiles. While this compound has demonstrated therapeutic benefits, the pursuit of derivatives aims to mitigate potential adverse effects without compromising its efficacy. This involves exploring structural modifications, such as alterations to the di-allyl-amino-triazine moiety, the piperazine (B1678402) nucleus, or the bisparafluorobenzydryl component, each of which has been identified as contributing to this compound's pharmacological actions. nih.gov The goal is to design new chemical entities that retain or enhance the desired respiratory stimulant and selective pulmonary vasoconstrictor properties while minimizing any undesirable off-target effects. The presence of an s-triazine moiety in this compound and other approved drugs suggests favorable safety and pharmacokinetic properties for this structural component, which could be a focus for future modifications. mdpi.com

Advanced Methodologies for Studying this compound's Effects

Advanced methodologies are increasingly being integrated into this compound research to provide a more comprehensive understanding of its effects.

Integration of 'Omics' Technologies (e.g., Metabolomics)

The application of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for unraveling the complex biological responses to this compound. mdpi.comresearchgate.netgla.ac.ukscispace.comgoogleapis.com Metabolomics, in particular, can provide insights into the metabolic pathways modulated by this compound, identifying changes in small molecule metabolites that reflect its cellular impact. By analyzing the metabolic profile of cells or organisms treated with this compound, researchers can gain a deeper understanding of its mechanism of action and identify potential biomarkers of response or toxicity. The integration of multi-omics data can facilitate hypothesis generation and the identification of biological, molecular, and ecological functions and mechanisms related to drug action. researchgate.net

Computational Modeling and Simulation of Drug Action

Computational modeling and simulation techniques are becoming indispensable tools in drug discovery and development, offering a cost-effective and rational approach to understanding drug action. mdpi.comalliedacademies.orgscielo.org.mx For this compound, these methodologies can be applied to:

Molecular Docking: Predicting the binding mode and affinity of this compound with its known or putative target proteins, such as peripheral chemoreceptors or components of the mitochondrial electron transport chain. alliedacademies.orgscielo.org.mx

Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between this compound and its biological targets at an atomic level, providing insights into conformational changes, binding stability, and the influence of environmental factors. mdpi.commdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing mathematical models to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body, as well as its concentration-effect relationships. This can help optimize dosing regimens and predict drug behavior in different physiological states.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methods: Utilizing the molecular structure of this compound and its derivatives to predict their biological activity and physicochemical properties, guiding the design of new compounds with improved characteristics. mdpi.com

Computational approaches can also be used to predict drug-disease associations based on target microRNAs, providing a new avenue for drug repositioning. nih.gov

Re-evaluation of Clinical Utility in Emerging Respiratory Conditions

The ongoing global health landscape, marked by the emergence of new respiratory pathogens and evolving disease presentations, necessitates the re-evaluation of existing compounds like this compound for their clinical utility. The experience with COVID-19 has highlighted the potential for this compound to be repurposed for novel respiratory conditions characterized by hypoxemia and ventilation-perfusion mismatch. ox.ac.ukhra.nhs.ukisrctn.comox.ac.uknih.gov Future research will likely focus on conducting well-designed, adequately powered clinical studies with control arms to determine optimal dosing, timing, and duration of this compound administration in these emerging conditions. nih.gov This re-evaluation will also involve understanding the complex interplay of this compound's vasoconstrictor and vasodilatory effects during hypoxia to ensure its appropriate application. atsjournals.org

Long-term Outcome Studies and Real-World Evidence

Long-term outcome studies and the integration of real-world evidence are crucial for a comprehensive understanding of a chemical compound's sustained effects and utility in diverse clinical settings. Real-world evidence (RWE) is derived from the analysis of real-world data (RWD), which includes information routinely collected from sources such as electronic health records, patient registries, and medical claims data. This type of evidence can complement traditional clinical trial data by offering insights into a medical product's use, safety, and effectiveness over extended periods and in broader patient populations cda-amc.cafda.gov.

Detailed research findings from long-term studies on this compound, primarily in patients with chronic obstructive pulmonary disease (COPD), have explored its sustained impact on arterial oxygenation and other physiological parameters.

Impact on Arterial Oxygenation (PaO2)

Several long-term, placebo-controlled studies have investigated the sustained effects of this compound bismesylate (AB) on arterial oxygen tension (PaO2). A double-blind study evaluated the long-term efficacy of oral AB in patients with COPD and moderate hypoxemia, demonstrating a sustained increase in PaO2. In this study, PaO2 increased to 62.2 ± 9.3 mm Hg on Day 28, with this improvement maintained until Day 360, reaching 63.8 ± 4.6 mm Hg. atsjournals.orgatsjournals.orgnih.gov Another one-year double-blind, placebo-controlled study in patients with chronic obstructive lung disease (COLD) reported a mean increase in arterial oxygen tension (PaO2) of 1.2 kPa (approximately 9 mmHg) in the this compound group, with no significant change in the placebo group. ersnet.org

A separate long-term study, using 50 mg of this compound bismesylate twice daily for one year in COPD patients, observed a statistically significant increase in PaO2 by 8.1 ± 2.1 mm Hg during wakefulness. nih.gov Furthermore, an early study noted an increase in mean PaO2 of +5.5 mmHg at Month 6 and +6.0 mmHg at Month 12 with oral this compound at 100 mg per day. europa.eu A study focusing on low-dose this compound (25 mg three times a day) for six months in hypoxemic COPD patients also reported a significant acute increase in PaO2 from 61 ± 7 mm Hg to 74 ± 8 mm Hg, with this improvement persisting at 70 ± 10 mm Hg after long-term treatment. researchgate.net

The following table summarizes key findings regarding this compound's long-term effect on PaO2:

Study DurationThis compound Dosage (as reported in study)Baseline PaO2 (mean ± SD/SEM)Change in PaO2 (mean ± SD/SEM)Endpoint PaO2 (mean ± SD/SEM)Reference
1 year50 mg twice daily54.3 ± 4.9 mm Hg+8.1 ± 2.1 mm Hg (Day 360)63.8 ± 4.6 mm Hg (Day 360) atsjournals.orgatsjournals.orgnih.govnih.gov
1 year1.5 mg/kg/dayNot specified+1.2 kPa (9 mmHg)Not specified ersnet.org
12 months100 mg per dayNot specified+6.0 mmHg (Month 12)Not specified europa.eu
6 months25 mg three times a day61 ± 7 mm Hg+9 mm Hg (long-term)70 ± 10 mm Hg (long-term) researchgate.net

Effect on Arterial Carbon Dioxide Tension (PaCO2) and Ventilation

Long-term studies have also observed effects on arterial carbon dioxide tension (PaCO2). One study reported a decrease in PaCO2 by 3.8 mm Hg in patients receiving 100 mg twice daily. acpjournals.org Another study indicated a decrease in arterial carbon dioxide tension by 3.0 ± 0.7 mm Hg and an increase in minute ventilation by 3.1 ± 0.5 liters/minute over a one-year period. nih.gov In the low-dose this compound study, an acute decrease in PaCO2 from 41 ± 8 mm Hg to 38 ± 7 mm Hg was noted, with PaCO2 persisting at 39 ± 6 mm Hg after long-term treatment. researchgate.net

Other Outcome Measures

While some studies explored improvements in dyspnea and exercise capacity, the evidence for these outcomes in long-term settings has been less consistent. One study noted only a weak improvement in dyspnea and no consistent effect on respiratory function. europa.eu Another study reported that the evolution in the 6-minute walking test (6MWT) and quality of life evaluation (CRQ) were similar between this compound and placebo groups when an intermittent schedule was used. nih.gov However, some patients in a one-year study reported a "considerable clinical improvement" and a general sensation of feeling better. ersnet.org No studies have definitively shown that long-term oxygen therapy could be discontinued (B1498344) or delayed with this compound. europa.eu

Real-World Evidence and Post-Marketing Surveillance

Real-world evidence plays a vital role in evaluating the long-term performance of drugs in routine clinical practice. Post-marketing surveillance data for this compound have been reviewed, providing insights into its use over several decades. europa.eu This type of evidence is crucial for monitoring the ongoing effectiveness and identifying any long-term trends in patient outcomes that may not be fully captured in controlled clinical trials.

Q & A

Q. Q1. What is the primary mechanism of action of almitrine in improving hypoxemia, and how is this validated in experimental models?

this compound enhances hypoxic pulmonary vasoconstriction (HPV), redistributing blood flow from poorly ventilated to better-ventilated lung regions, thereby reducing intrapulmonary shunt (Q˙S/Q˙T). This mechanism was validated in COVID-19 patients using dose-dependent intravenous infusions (4–12 mcg/kg/min), where PaO2/FiO2 ratios and ScvO2 levels improved significantly despite unchanged ventilatory settings . In vitro studies on rabbit carotid bodies further demonstrated this compound’s role in augmenting catecholamine release under hypoxia, supporting its chemoreceptor-mediated effects .

Q. Q2. How should researchers design controlled experiments to evaluate this compound’s efficacy in acute respiratory distress syndromes (ARDS)?

Key considerations include:

  • Patient selection : Inclusion criteria should specify severe hypoxemia (e.g., PaO2/FiO2 < 150 mmHg), confirmed ARDS etiology, and exclusion of hepatic dysfunction or hyperlactatemia .
  • Protocol : Use a crossover design with baseline measurements (supine/prone), followed by incremental this compound doses (4→12 mcg/kg/min), and monitor hemodynamic/gas exchange parameters (PaO2, ScvO2, lactate) at 30–45-minute intervals .
  • Controls : Matched cohorts for age, BMI, and ventilator duration to isolate this compound-specific effects .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’s dose-response relationship be resolved in clinical studies?

Conflicting results (e.g., variable PaO2 responses at 4 vs. 12 mcg/kg/min) may arise from patient heterogeneity (e.g., COVID-19 vs. classic ARDS) or differences in HPV sensitivity. To address this:

  • Dose stratification : Segment patients by baseline Q˙S/Q˙T severity or pulmonary vascular resistance .
  • Pharmacokinetic adjustments : Account for this compound’s long half-life (116–140 hours) and hepatic metabolism delays in critically ill patients .
  • Statistical methods : Apply non-parametric tests (e.g., Friedman test with Bonferroni correction) to compare dose effects within the same cohort .

Q. Q4. What methodological approaches are recommended for studying this compound’s interaction with other vasoactive agents (e.g., inhaled nitric oxide or prostacyclin)?

  • Combination therapy protocols : Administer this compound (1–2 mcg/kg/min) with inhaled nitric oxide (10–20 ppm) or prostacyclin (2–4 ng/kg/min) to assess synergistic effects on V˙A/Q˙ matching .
  • Outcome metrics : Use inert gas elimination techniques to quantify perfusion redistribution and monitor mean pulmonary arterial pressure (MPAP) to avoid additive vasoconstriction risks .
  • Preclinical validation : In vitro models (e.g., isolated carotid bodies) can isolate receptor-level interactions before clinical trials .

Q. Q5. How do researchers mitigate confounding factors when analyzing this compound-induced lactic acidosis in long-term studies?

  • Monitoring : Track arterial lactate levels hourly during infusion; discontinue if lactate exceeds 2.5 mmol/L .
  • Covariate adjustment : Use multivariate regression to differentiate this compound-specific effects from sepsis- or shock-related hyperlactatemia .
  • Hepatic function correlation : Measure this compound metabolite clearance rates in patients with elevated liver enzymes .

Methodological & Ethical Considerations

Q. Q6. What statistical frameworks are most robust for analyzing this compound’s heterogeneous treatment effects?

  • Mixed-effects models : Account for repeated measures (e.g., PaO2 at baseline, 4 mcg, 12 mcg) and inter-patient variability .
  • Time-series analysis : Evaluate temporal trends in oxygenation during prolonged infusions (e.g., 24–48 hours) .
  • Bayesian adaptive designs : Optimize dose escalation in early-phase trials to minimize adverse events .

Q. Q7. How should ethical concerns about retrospective study designs (e.g., post-hoc registration) be addressed?

  • Transparency : Disclose retrospective registration (e.g., NCT04380727) and obtain IRB approval for data reuse .
  • Bias mitigation : Use propensity score matching to balance control and treatment groups .
  • Informed consent : Document opt-out procedures for critically ill patients unable to provide direct consent .

Translational Research Challenges

Q. Q8. What barriers exist in translating preclinical this compound findings (e.g., carotid body studies) to human trials?

  • Species differences : Rabbit carotid bodies show amplified catecholamine release at 3 x 10^-6 M this compound, but human responses may require higher doses due to metabolic differences .
  • Endpoint variability : Preclinical models focus on cellular mechanisms (e.g., 3H-CA release), whereas clinical trials prioritize systemic outcomes (PaO2, mortality) .

Q. Q9. How can researchers optimize this compound dosing for patients with hepatic impairment?

  • Pharmacokinetic modeling : Estimate dose reductions based on Child-Pugh scores or indocyanine green clearance tests .
  • Therapeutic drug monitoring : Measure plasma this compound levels to avoid accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almitrine
Reactant of Route 2
Reactant of Route 2
Almitrine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。